2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

Photosynthetic electron transport inhibition Structure-activity relationship Ortho-substituent effect

2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1H-benzimidazole is a styrylbenzimidazole (SBIM) derivative featuring an E-configured olefinic bridge connecting a benzimidazole core to an ortho-methoxyphenyl ring. This compound belongs to the broader 2-arylvinylbenzimidazole class, a privileged scaffold in medicinal chemistry known for its structural modularity via independent modification of the benzimidazole ring, the olefin spacer, and the aryl substituent.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B5490999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H14N2O/c1-19-15-9-5-2-6-12(15)10-11-16-17-13-7-3-4-8-14(13)18-16/h2-11H,1H3,(H,17,18)/b11-10+
InChIKeyPMAUBGABAFCIRA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1H-benzimidazole: Chemical Identity, Scaffold Class, and Comparator Landscape for Informed Procurement


2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1H-benzimidazole is a styrylbenzimidazole (SBIM) derivative featuring an E-configured olefinic bridge connecting a benzimidazole core to an ortho-methoxyphenyl ring [1]. This compound belongs to the broader 2-arylvinylbenzimidazole class, a privileged scaffold in medicinal chemistry known for its structural modularity via independent modification of the benzimidazole ring, the olefin spacer, and the aryl substituent [2]. The ortho-methoxy substitution pattern distinguishes this molecule from its closest analogs—the para-methoxy isomer (2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole), the unsubstituted styryl parent (2-[(E)-2-phenylethenyl]-1H-benzimidazole), the N-ethyl derivative (1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole), the direct 2-aryl analog lacking the vinyl spacer (2-(2-methoxyphenyl)-1H-benzimidazole), and the benzoxazole heterocycle-swapped congener (2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole). These five comparators form the evidence-based differentiation framework throughout this guide.

Why 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1H-benzimidazole Cannot Be Interchanged with In-Class Analogs: A Critical Procurement Consideration


Within the 2-arylvinylbenzimidazole series, seemingly minor structural perturbations produce non-trivial changes in physicochemical properties and biological performance, making generic substitution scientifically unsound. The ortho-methoxy group creates an intramolecular hydrogen-bonding environment and a steric profile fundamentally different from the para-methoxy isomer; this ortho substitution increases the topological polar surface area and alters the molecular electrostatic potential relative to the unsubstituted styryl analog [1]. Critically, the presence and geometry of the E-olefinic spacer distinguishes this molecule from direct 2-arylbenzimidazoles—the vinyl bridge extends conjugation length, modulates conformational flexibility, and shifts both UV-Vis absorption maxima and lipophilicity (logP) [2]. Replacement of the benzimidazole core with benzoxazole (O-for-NH substitution) alters hydrogen-bond donor capacity, pKa of the acidic NH, and target-binding pharmacophore geometry [3]. These structural distinctions have been shown to translate into measurable differences in biological readouts, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1H-benzimidazole vs. Closest Analogs


Ortho- vs. Para-Methoxy Regioisomer Differentiation: PET-Inhibiting Activity of the Benzoxazole Isostere as a Predictive Model

In the directly analogous benzoxazole series, the ortho-methoxy-substituted compound 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole demonstrated a PET-inhibiting IC₅₀ of 76.3 μmol/L, whereas the para-methoxy-substituted variant and other para-substituted congeners showed significantly lower activity [1]. Although this head-to-head comparison exists in the benzoxazole rather than benzimidazole series, the ortho-vs.-para methoxy positional effect has been established as a robust SAR determinant that is transferable across benzoxazole/benzimidazole isosteric pairs, which share identical ethenyl-aryl substitution vectors [1]. The superior activity of the ortho-methoxy orientation is attributed to improved interaction with the donor side of photosystem II, a target region that tolerates ortho substitution better than para substitution [1].

Photosynthetic electron transport inhibition Structure-activity relationship Ortho-substituent effect

Vinyl Spacer Dependency: Conjugation Length and Photophysical Property Differentiation vs. Direct 2-Arylbenzimidazoles

The E-olefinic bridge in 2-styrylbenzimidazoles extends the π-conjugation system relative to direct 2-arylbenzimidazoles, resulting in bathochromically shifted UV-Vis absorption and fluorescence emission bands. In a systematic study of push-pull styryl-benzimidazole dyes, the presence of the styryl spacer shifted absorption maxima by approximately 40–80 nm toward longer wavelengths compared to analogous 2-arylbenzimidazoles lacking the vinyl bridge [1]. Furthermore, styrylbenzimidazole dyes exhibited biexponential fluorescence decay with two distinct lifetimes, interpreted as emission from two excited-state forms—a photophysical feature absent in the simpler 2-arylbenzimidazole chromophores [1]. The 2-(4-methoxyphenyl)-1H-benzimidazole (i.e., the direct aryl analog without vinyl spacer) showed DPPH scavenging activity with an IC₅₀ of 800 µM [2], providing a quantitative baseline for the 2-arylbenzimidazole scaffold against which styryl-extended derivatives can be benchmarked.

Photophysical properties Conjugation length Fluorescence lifetime

N-H Benzimidazole Tautomerism: A Key Differentiator from N-Substituted Derivatives Affecting Hydrogen-Bonding and Target Recognition

The unsubstituted benzimidazole NH in 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes annular tautomerism (1H- and 3H- forms), a dynamic process that is completely abolished in N-alkylated derivatives such as 1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole [1]. X-ray crystallographic analysis of related 1H-2-substituted benzimidazoles revealed that the NH proton participates in intermolecular N-H···N hydrogen bonding networks that govern solid-state packing and influence solubility [1]. The ability of the free NH to act as a hydrogen-bond donor is critical for interactions with biological targets such as tubulin [2] and tau protein aggregates [3]. N-Ethyl substitution eliminates this donor capacity and introduces steric bulk at the 1-position. In the tau-binding SBIM series, N-unsubstituted derivatives showed distinct binding profiles compared to their N-substituted counterparts, with binding affinity to tau aggregates quantified by K(d) values [3].

Tautomerism Hydrogen bonding Crystal structure

Benzimidazole vs. Benzoxazole Core Differentiation: Heteroatom Identity Drives Divergent Antimycobacterial Potency

The benzoxazole analog 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole was evaluated against M. tuberculosis, M. kansasii, and M. avium, demonstrating significantly higher activity against M. avium and M. kansasii than the standard drug isoniazid [1]. While the benzimidazole analog with the identical 2-methoxystyryl substitution pattern has not been tested in the same assay panel, the benzoxazole/benzimidazole isosteric pair represents a well-established structure-activity comparison platform in antimycobacterial drug discovery [1]. The replacement of the benzimidazole NH with a benzoxazole O alters the electronic character of the heterocycle (more electronegative oxygen affects π-electron distribution), modifies lipophilicity, and removes a hydrogen-bond donor—all factors that influence membrane permeability and target binding in mycobacterial systems [1]. The quantitative antimycobacterial data for the benzoxazole congener thus provides a benchmark that highlights the orthogonal value proposition of the benzimidazole core for applications where NH-mediated interactions are mechanistically required.

Antimycobacterial activity Isosteric replacement Mycobacterium tuberculosis

Monoamine Oxidase Inhibition Potential: Styrylbenzimidazole Scaffold Class-Level Activity Data

The 2-styrylbenzimidazole scaffold has been established as a privileged chemotype for monoamine oxidase B (MAO-B) inhibition. The most potent benzimidazole analog reported, (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole, exhibited a K(i) value of 430 nM against MAO-B, while the parent compound 1-methylbenzimidazole (lacking the styryl side chain) showed only weak inhibition with a K(i) of 2084 µM—a nearly 5,000-fold difference that directly quantifies the essential contribution of the styryl moiety to MAO-B binding [1]. A subsequent medicinal chemistry campaign on 2-styrylbenzimidazole derivatives demonstrated that MAO-A inhibition required nitrogen- and oxygen-containing ring substitutions on the styryl phenyl ring, producing compounds with IC₅₀ values of 367.19 µM (MAO-A) and 184.56 µM (MAO-B) [2]. These class-level data establish that the 2-styrylbenzimidazole architecture—of which 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole is a direct member—possesses inherent MAO inhibitory capacity, and that the specific aryl substitution pattern (here, ortho-methoxy) is the key tuning element for isoform selectivity and potency.

MAO-B inhibition Neurological research Styrylbenzimidazole SAR

Antiproliferative Activity in Breast and Colon Cancer Cell Lines: Quantitative Benzimidazole Class Benchmarks

A focused study on 2-substituted benzimidazole derivatives reported quantitative antiproliferative IC₅₀ values against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines via MTT assay [1]. In the MCF-7 cell line, benzimidazole 4 showed IC₅₀ = 8.86 ± 1.10 µg/mL, benzimidazole 2 gave IC₅₀ = 30.29 ± 6.39 µg/mL, and benzimidazole 1 yielded IC₅₀ = 31.2 ± 4.49 µg/mL; benzimidazole 3 was inactive (IC₅₀ > 50 µg/mL). In HCT-116, benzimidazole 2 had IC₅₀ = 16.2 ± 3.85 µg/mL, benzimidazole 1 IC₅₀ = 28.5 ± 2.91 µg/mL, and benzimidazole 4 IC₅₀ = 24.08 ± 0.31 µg/mL [1]. While these four benzimidazole derivatives differ in their 2-substitution patterns from the specific target compound, the study establishes quantitative benchmarks demonstrating that even within the 2-substituted benzimidazole class, substitution identity at the 2-position drives IC₅₀ differences of up to 3.5-fold (MCF-7: 8.86 vs. 31.2 µg/mL) [1]. A broader review of benzimidazole antiproliferative agents reported compound 47a with IC₅₀ values of 0.022 mM (HepG2), 0.014 mM (HCT-116), and 0.015 mM (MCF-7), comparable to 5-FU in the same assay panel [2].

Antiproliferative activity MCF-7 breast cancer HCT-116 colon cancer

Defined Application Scenarios for 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1H-benzimidazole Based on Quantitative Differentiation Evidence


Fluorescence Probe Development and Spectroscopic Analytical Standards

The extended π-conjugation of the E-styrylbenzimidazole chromophore, with its characteristic 40–80 nm bathochromic shift relative to direct 2-arylbenzimidazoles and its distinctive biexponential fluorescence decay, positions 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole as a candidate fluorophore scaffold for developing fluorescent probes and as a well-defined spectroscopic standard . The ortho-methoxy group further modulates the push-pull electronic character, enabling fine-tuning of emission wavelength and quantum yield compared to unsubstituted styryl or para-methoxy analogs .

Monoamine Oxidase Inhibitor Screening and Neuroscience Target-Focused Libraries

The validated MAO-B inhibitory activity of the 2-styrylbenzimidazole chemotype (K(i) as low as 430 nM for optimized analogs, representing a ~4,850-fold improvement over the styryl-lacking benzimidazole core ) supports the inclusion of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole in neuroscience-focused compound libraries. The ortho-methoxy substitution aligns with the SAR requirement for oxygen-containing aryl ring substitutions that confer MAO-A/MAO-B selectivity, as demonstrated by compounds achieving IC₅₀ values of 367.19 µM (MAO-A) and 184.56 µM (MAO-B) .

Tau Aggregation Probe Development for Neurodegenerative Disease Research

Styrylbenzimidazole (SBIM) derivatives have demonstrated selective binding to tau protein aggregates over Aβ(1-42) aggregates, with the lead compound SBIM-3 exhibiting a K(d) ratio of 2.73 (tau/Aβ1-42) . The free benzimidazole NH group, which is preserved in 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole but absent in N-alkylated derivatives, is mechanistically implicated in hydrogen-bond-mediated target recognition . This compound therefore serves as a core scaffold for developing tau-imaging probes where both the ortho-methoxy substitution and the free NH are preserved structural features.

Antiproliferative Screening and Tubulin Polymerization Modulation Studies

Benzimidazole derivatives are established modulators of tubulin polymerization dynamics, with 2-substituted variants demonstrating moderate cytotoxicity toward MDA-MB-231 breast cancer cells by retarding the initial phase of tubulin polymerization . The quantitative antiproliferative benchmarks established for 2-substituted benzimidazoles in MCF-7 (IC₅₀ range: 8.86 to >50 µg/mL) and HCT-116 (IC₅₀ range: 16.2 to 28.5 µg/mL) provide reference data for positioning the target compound within tubulin-targeted anticancer screening cascades. The ortho-methoxy substitution pattern on the styryl moiety may influence microtubule binding affinity relative to unsubstituted or para-substituted analogs.

Quote Request

Request a Quote for 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.